molecular formula C8H9NO5S B13778088 2-(Methylamino)-5-sulphobenzoic acid CAS No. 89-42-9

2-(Methylamino)-5-sulphobenzoic acid

Cat. No.: B13778088
CAS No.: 89-42-9
M. Wt: 231.23 g/mol
InChI Key: JWNYMRVWULNVDD-UHFFFAOYSA-N
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Description

2-(Methylamino)-5-sulphobenzoic acid is an organic compound that features both an amino group and a sulfonic acid group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-5-sulphobenzoic acid typically involves the introduction of a methylamino group and a sulfonic acid group onto a benzene ring. One common method is the sulfonation of 2-(Methylamino)benzoic acid using sulfuric acid or oleum under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-5-sulphobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonic acid group can be reduced to a sulfonamide.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophilic reagent used.

Scientific Research Applications

2-(Methylamino)-5-sulphobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-5-sulphobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The sulfonic acid group can participate in ionic interactions, further influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)benzoic acid: Lacks the sulfonic acid group, resulting in different chemical properties and reactivity.

    5-Sulphosalicylic acid: Contains a hydroxyl group instead of a methylamino group, leading to different applications and reactivity.

    2-Aminobenzoic acid: Similar structure but lacks the methyl group, affecting its chemical behavior.

Uniqueness

2-(Methylamino)-5-sulphobenzoic acid is unique due to the presence of both a methylamino group and a sulfonic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

89-42-9

Molecular Formula

C8H9NO5S

Molecular Weight

231.23 g/mol

IUPAC Name

2-(methylamino)-5-sulfobenzoic acid

InChI

InChI=1S/C8H9NO5S/c1-9-7-3-2-5(15(12,13)14)4-6(7)8(10)11/h2-4,9H,1H3,(H,10,11)(H,12,13,14)

InChI Key

JWNYMRVWULNVDD-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O

Origin of Product

United States

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